molecular formula C20H19F3N4O B2593331 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034308-63-7

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2593331
CAS RN: 2034308-63-7
M. Wt: 388.394
InChI Key: FJTSGGOEUHARJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H19F3N4O and its molecular weight is 388.394. The purity is usually 95%.
BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis Applications

  • 1,3-Dipolar Cycloadditions and Azomethinimin Reactivity : Research on pyrazolo[1,5-a]pyridine derivatives, related to the compound , has shown their formation through 1,3-dipolar cycloadditions involving pyridinium-N-imides. These reactions expand the utility of pyrazolo[1,5-a]pyridinecarboxylic esters in organic synthesis, showcasing the compound's potential in the development of novel heterocyclic structures (Krischke, Grashey, & Huisgen, 1977).

Biological Activity Applications

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, sharing structural motifs with the chemical , underscore the relevance of pyrazolo[3,4-d]pyrimidin-4(5H)-ones in developing new therapeutic agents with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).

Miscellaneous Applications

  • Electroluminescence in OLEDs : Research into pyrazol-pyridine ligands for iridium(III) complexes, with structural features reminiscent of the compound of interest, has highlighted their application in organic light-emitting diodes (OLEDs). These complexes demonstrate high efficiency and photoluminescent emissions, indicating the compound's potential utility in the development of OLED materials with enhanced performance (Su et al., 2021).

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c1-27-18(8-9-26-27)16-10-15(11-24-13-16)12-25-19(28)7-4-14-2-5-17(6-3-14)20(21,22)23/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTSGGOEUHARJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

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